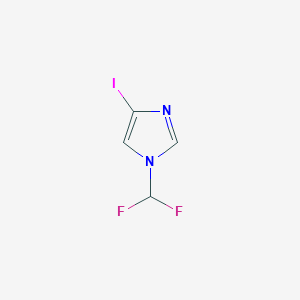

1-(Difluoromethyl)-4-iodo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodoimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQSUKXZIUXKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(Difluoromethyl)-4-iodo-1H-imidazole

Executive Summary

1-(Difluoromethyl)-4-iodo-1H-imidazole represents a high-value pharmacophore building block that bridges the gap between lipophilicity modulation and late-stage functionalization. Unlike traditional N-methyl imidazoles, the N-difluoromethyl (

Simultaneously, the C-4 iodine substituent provides a "plug-and-play" handle for Palladium-catalyzed cross-coupling, enabling the rapid construction of complex bio-active molecules.[1] This guide details the strategic utility, synthesis, and handling of this compound for medicinal chemistry applications.[2]

Physicochemical Profile & Strategic Value

Core Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 2174001-30-8 |

| Molecular Formula | |

| Molecular Weight | 243.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere, Protect from light (Iodine lability) |

The "Fluorine Effect" in Drug Design

The substitution of an N-methyl group with an N-difluoromethyl group is not merely a steric change; it is a profound electronic modification.

-

Basicity Attenuation: The strong electron-withdrawing nature of the

group (Hammett-

Impact: Improved membrane permeability (higher fraction of neutral species) and reduced hERG channel affinity (often associated with basic amines).

-

-

Lipophilic Hydrogen Bond Donor: The C-H bond in

is sufficiently polarized to act as a weak hydrogen bond donor, mimicking -OH or -SH groups but with significantly higher lipophilicity. -

Metabolic Blocking: The

group blocks the common N-dealkylation metabolic pathway, extending the half-life (

Synthesis & Regioselectivity[6]

The synthesis of CAS 2174001-30-8 presents a classic challenge in heterocyclic chemistry: Regioselectivity .

The Tautomer Problem

The starting material, 4-iodoimidazole, exists in tautomeric equilibrium with 5-iodoimidazole. When subjected to electrophilic difluoromethylation, two isomers are formed:

-

Target: this compound (CAS 2174001-30-8)

-

Byproduct: 1-(Difluoromethyl)-5-iodo-1H-imidazole (CAS 2172559-98-5)[3]

Sterics usually favor the 1,4-isomer, but the reaction conditions (solvent polarity, base, temperature) critically influence the ratio.

Synthetic Workflow (DOT Diagram)

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during N-difluoromethylation.

Optimized Protocol (Application Note)

Note: This protocol is generalized from standard N-difluoromethylation procedures.

-

Reagents: 4-Iodoimidazole (1.0 eq), Sodium chlorodifluoroacetate (or

gas) as the carbene source, -

Procedure:

-

Dissolve 4-iodoimidazole and base in DMF.

-

Heat to 70-90°C and slowly add the difluorocarbene source. Slow addition is crucial to prevent oligomerization of the carbene.

-

Monitor via LCMS. Two peaks with identical Mass (M+1 = 245) will appear. The 1,4-isomer typically elutes second on reverse-phase (C18) due to lower polarity compared to the 1,5-isomer.

-

-

Purification:

-

Aqueous workup followed by Flash Column Chromatography (Hexane/EtOAc).

-

Critical Check: Use 2D-NMR (NOESY) to confirm regiochemistry. The 1,4-isomer shows NOE between the

proton and the C-5 proton. The 1,5-isomer shows NOE between

-

Reactivity & Applications

The C-4 iodine is a versatile handle.[1] Unlike chloro- or bromo-imidazoles, the iodo-species is highly reactive toward oxidative addition by Palladium(0), often proceeding under mild conditions.

Derivatization Pathways (DOT Diagram)

Figure 2: Primary cross-coupling manifolds for functionalizing the C-4 position.

Experimental Protocol: Suzuki Coupling

Objective: Coupling CAS 2174001-30-8 with Phenylboronic acid.

-

Setup: Charge a reaction vial with CAS 2174001-30-8 (1.0 eq), Phenylboronic acid (1.2 eq), and

(5 mol%). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

Base: Add

(2.5 eq). -

Reaction: Heat to 80°C for 4 hours under Argon.

-

Workup: Filter through Celite, concentrate, and purify via silica chromatography.

-

Result: 1-(Difluoromethyl)-4-phenyl-1H-imidazole.

Analytics & Validation

To ensure the integrity of your experiments, verify the identity of CAS 2174001-30-8 using these signatures:

-

1H NMR (DMSO-d6):

-

: Look for a distinctive triplet at

-

Ring Protons: Two singlets (or weak doublets) corresponding to H-2 and H-5. H-2 is typically more downfield (

ppm).

-

: Look for a distinctive triplet at

-

19F NMR:

-

Doublet centered around

to

-

-

Mass Spectrometry:

-

Isotopic pattern of Iodine not distinctly visible (monoisotopic), but M+H (245) is clear. Look for loss of

fragments in fragmentation patterns.

-

Safety & Handling

-

Light Sensitivity: Carbon-Iodine bonds are photolabile. Store in amber vials wrapped in foil.

-

Stability: The

group is generally stable to hydrolysis under neutral and acidic conditions but can degrade under strong basic conditions at high temperatures (releasing difluorocarbene). -

Hazards: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

N-Difluoromethyl

. Tetrahedron Letters. (2018).-

[4]

-

-

The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization.ACS Medicinal Chemistry Letters. (2020).

-

Direct N-difluoromethylation of imidazoles and benzimidazoles using TMS-CF3.Organic Letters. (2014).

-

[5]

-

-

Applications of 4-iodo-1H-imidazole in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Difluoromethyl)-5-iodo-1H-imidazole | 2172559-98-5 [sigmaaldrich.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Difluoromethyl)-4-iodo-1H-imidazole chemical structure and properties

This guide details the chemical structure, synthesis, and properties of 1-(Difluoromethyl)-4-iodo-1H-imidazole , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Executive Summary

This compound is a bifunctional organofluorine scaffold characterized by an electrophilic iodine handle and a lipophilic difluoromethyl (

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

-

IUPAC Name: this compound

-

Molecular Formula:

[1] -

Molecular Weight: 243.98 g/mol

-

CAS Number: Note: The 5-iodo isomer (CAS 2172559-98-5) is frequently encountered commercially. The 4-iodo isomer is often synthesized de novo or isolated from isomeric mixtures.

-

SMILES: FC(F)n1cnc(I)c1

Structural Properties

The molecule features a 1,4-disubstitution pattern on the imidazole ring.[2][3]

-

C4-Iodine: A "soft" electrophile positioned for high reactivity in oxidative addition steps of catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira).

-

N1-Difluoromethyl: Acts as a lipophilic hydrogen bond donor . unlike a methyl group, the

proton is acidic enough to interact with protein carbonyls, yet the group remains lipophilic (

Physicochemical Profile (Predicted):

| Property | Value | biological Implication |

|---|---|---|

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Conj. Acid) | ~3.5 | Reduced basicity compared to N-methyl imidazole due to electron-withdrawing

Synthetic Pathways

The synthesis of this compound typically involves the direct

Reaction Logic (Graphviz Diagram)

Caption: Regiodivergent synthesis of N-difluoromethyl-4-iodoimidazole. Steric factors typically favor the 1,4-isomer.

Detailed Protocol: Direct Difluoromethylation

Reagents: 4-Iodoimidazole, Sodium Chlorodifluoroacetate (

-

Setup: Charge a flame-dried round-bottom flask with 4-iodoimidazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv) and stir at room temperature for 30 minutes to generate the imidazolide anion. -

Difluoromethylation: Add Sodium Chlorodifluoroacetate (2.0 equiv). Heat the mixture to 90-100°C .

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

-

Purification (Critical): The crude residue contains both 1,4- and 1,5-isomers.

-

Separation: Use Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Identification: The 1,4-isomer is typically less polar (higher

) than the 1,5-isomer due to the shielding of the dipole by the iodine and

-

Reactivity & Functionalization

The 4-iodo substituent is a versatile handle for diversifying the scaffold.[7][8]

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl kinase inhibitors.

-

Conditions:

,

-

-

Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.

-

Conditions:

, CuI,

-

-

Buchwald-Hartwig: Amination to form C-N bonds, crucial for introducing solubility-enhancing amine tails.

Functionalization Map

Caption: Synthetic utility and medicinal chemistry properties of the scaffold.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The

-

Acidity: The

bond in -

Metabolic Blockade: The fluorine atoms suppress cytochrome P450-mediated

-dealkylation, a common clearance pathway for

Case Study Context

This scaffold is frequently employed in the optimization of:

-

Kinase Inhibitors: Replacing a solvent-exposed

-methyl group with -

GABA-A Modulators: Where the imidazole ring acts as a core pharmacophore.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bond is photolabile).

-

Disposal: Halogenated organic waste streams.

References

-

Regioselective Synthesis of Imidazoles

-

Difluoromethylation Methodology

-

Medicinal Chemistry of Difluoromethyl Groups

- Title: The difluoromethyl group as a hydrogen bond donor: A lipophilic bioisostere.

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Properties of 4-Iodoimidazole

Sources

- 1. 1-(Difluoromethyl)-5-iodo-1H-imidazole | 2172559-98-5 [sigmaaldrich.com]

- 2. Imidazole synthesis [organic-chemistry.org]

- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

4-iodo-1-(difluoromethyl)imidazole vs 5-iodo isomer differences

The following is an in-depth technical guide comparing 4-iodo-1-(difluoromethyl)imidazole and its 5-iodo isomer .

Comparative Analysis for Drug Discovery & Synthetic Applications

Executive Summary

In medicinal chemistry, the strategic placement of a halogen on an azole ring dictates not only the synthetic accessibility of downstream analogs but also the metabolic and physicochemical profile of the final drug candidate.[1]

For 1-(difluoromethyl)imidazole , the distinction between the 4-iodo and 5-iodo isomers is critical.

-

The 4-iodo isomer represents the "linear," sterically accessible motif, typically the major product of direct alkylation/difluoromethylation sequences. It offers superior cross-coupling kinetics due to lower steric hindrance.[2][3]

-

The 5-iodo isomer is the "proximal" motif, where the iodine atom is spatially adjacent to the

-difluoromethyl (

This guide provides the protocols and mechanistic insights required to select, synthesize, and utilize the correct isomer.[2]

Structural & Electronic Analysis

The difluoromethyl group (

Electronic Descriptors

-

Inductive Effect (-I): The

group pulls electron density from -

C2-H Acidity: The electron-withdrawing nature of

increases the acidity of the C2 proton, making these compounds sensitive to base-mediated degradation (defluorination or ring opening) if not handled at controlled temperatures.

Isomeric Distinction (4-Iodo vs. 5-Iodo)

The fundamental difference lies in the environment of the iodine atom relative to the

| Feature | 4-iodo-1-(difluoromethyl)imidazole | 5-iodo-1-(difluoromethyl)imidazole |

| Iodine Position | Distal (remote from | Proximal (adjacent to |

| Steric Environment | Unhindered; Open for catalyst approach | Crowded; Iodine clashes with |

| Dipole Vector | Aligned with ring dipole | Opposed/Perturbed by |

| Major Synthetic Route | Difluoromethylation of 4-iodoimidazole | Direct Lithiation/Iodination (Specialized) |

Visualization of Electronic Pathways

The following diagram illustrates the synthesis and electronic divergence of the two isomers.

Caption: Synthetic divergence. Route A (top) favors the 4-iodo isomer due to steric steering during alkylation.[2][3] Route B (bottom) accesses the 5-iodo isomer via directed lithiation, though stability of the CF2H group is a concern.

Synthesis & Regiocontrol

Achieving isomeric purity is the primary challenge. The

Synthesis of 4-iodo-1-(difluoromethyl)imidazole

Mechanism: The most robust route involves constructing the

Protocol (Self-Validating):

-

Precursor Prep: Dissolve 4-iodoimidazole (1.0 equiv) in DMF.

-

Base Selection: Add

(2.0 equiv). Note: Cs+ enhances the nucleophilicity of the azole nitrogen. -

Reagent: Introduce

(Freon-22 alternative or difluorocarbene precursor like -

Reaction: Heat to 60-80°C in a sealed vessel.

-

Validation:

-

TLC/LCMS: Look for the less polar spot (1,4-isomer usually elutes after 1,5-isomer on silica due to dipole masking, but verify with NOE).[2]

-

NMR: The C2-H proton in the 1,4-isomer typically shifts downfield relative to the 1,5-isomer due to the lack of shielding from the adjacent iodine.

-

Synthesis of 5-iodo-1-(difluoromethyl)imidazole

Mechanism: Direct alkylation of 4-iodoimidazole yields this only as a minor byproduct (<10-15%).[3] To access this isomer selectively, one must install the iodine after the

-

Warning: The

proton is acidic.[2][3] Standard n-BuLi may cause deprotonation at the

Protocol (High Precision):

-

Lithiation: Cool THF solution to -78°C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) slowly. Why LiTMP? It is bulky and less nucleophilic than BuLi, minimizing attack on the

group. -

Regioselectivity: Lithiation occurs preferentially at C2 (between nitrogens).[2][3] To get C5, one must either block C2 or rely on a "halogen dance" mechanism if starting from a different halo-precursor.[2][3]

Reactivity Profile: Cross-Coupling

The position of the iodine dictates the success of Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Comparative Reactivity Table

| Reaction Parameter | 4-Iodo Isomer | 5-Iodo Isomer |

| Oxidative Addition (Pd0 -> PdII) | Fast. The C-I bond is sterically accessible.[3] | Slow. The adjacent |

| Catalyst Requirement | Standard (e.g., | High-Activity (e.g., XPhos-Pd-G2, PEPPSI) |

| Stability of Intermediate | Stable. | Prone to de-iodination (protodehalogenation) if reaction stalls.[2][3] |

| Recommended Base |

Troubleshooting the 5-Iodo Coupling

If the 5-iodo isomer fails to couple or yields de-iodinated product:

-

Switch Ligand: Use Buchwald ligands (SPhos, XPhos) to facilitate oxidative addition in the crowded C5 pocket.[2]

-

Anhydrous Conditions: The

group proximal to the reaction center can be sensitive.[2][3] Eliminate water to prevent side reactions.[2][3] -

"Conformational Lock": In the 5-iodo isomer, the iodine atom forces the

group into a specific conformation to minimize steric clash.[2] This can reduce the entropic penalty of binding in protein pockets but makes the synthetic transition state more rigid.[2]

References

-

Regioselective Synthesis of Fluoroalkylated Imidazoles Source: Journal of the Chemical Society, Chemical Communications Context: Establishes the preference for 1,4-substitution during the alkylation of 4-substituted imidazoles. Link:

-

Direct N-Difluoromethylation of Azoles Source: Journal of Organic Chemistry / ResearchGate Context: Protocols for introducing the

group using chlorodifluoromethane and phosphonate reagents.[2][3] Link: -

Physicochemical Properties of Fluorinated Imidazoles Source: Journal of Fluorine Chemistry Context: Discusses the pKa lowering effect of fluoroalkyl groups and the hydrolytic instability of N-CF2H bonds. Link:[2][3]

-

Cross-Coupling of Sterically Hindered Imidazoles Source: BenchChem Technical Guides Context: General reactivity trends for 4-iodo vs 5-iodo azoles in Suzuki couplings.[3] Link:

Sources

The Strategic Application of 1-(Difluoromethyl)-4-iodo-1H-imidazole in Modern Drug Discovery: A Technical Guide

Abstract

The confluence of a privileged heterocyclic scaffold with strategic bioisosteric substitution and a versatile synthetic handle presents a powerful tool for the modern medicinal chemist. This technical guide delves into the core attributes of 1-(difluoromethyl)-4-iodo-1H-imidazole, a building block poised for significant impact in drug discovery. We will dissect the individual contributions of the imidazole core, the difluoromethyl group, and the iodo substituent to molecular properties and pharmacological activity. This guide will provide a comprehensive overview of its inferred synthetic utility, potential applications in lead optimization, and detailed, field-proven protocols for its incorporation into drug candidates. By understanding the causality behind the experimental choices, researchers can leverage this unique molecule to address challenges in metabolic stability, target engagement, and intellectual property development.

Introduction: A Molecule of Strategic Importance

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups makes it a "privileged structure."[1][2] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound represents a particularly compelling scaffold for drug discovery, integrating three key features:

-

The Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor. This duality is crucial for interacting with biological targets such as enzymes and receptors.[1][2]

-

The 1-(Difluoromethyl) Group: The -CHF₂ group is a bioisostere of hydroxyl, thiol, and amine functionalities.[3][4][5] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa to optimize target engagement.[3][4][6] Unlike the trifluoromethyl group, the difluoromethyl group can also act as a weak hydrogen bond donor, potentially forming key interactions within a binding pocket.[3][6]

-

The 4-Iodo Substituent: The iodine atom at the 4-position serves as a versatile synthetic handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8] This allows for the late-stage diversification of drug candidates, enabling extensive structure-activity relationship (SAR) studies.[8]

This guide will explore the synthesis and strategic application of this building block, providing researchers with the foundational knowledge to effectively incorporate it into their drug discovery programs.

Physicochemical Properties and Their Implications in Drug Design

The unique combination of the difluoromethyl group and the iodo substituent on the imidazole ring significantly influences the molecule's properties.

| Property | Influence of Functional Groups | Implication in Drug Discovery |

| pKa | The electron-withdrawing nature of the difluoromethyl group is expected to lower the basicity of the imidazole ring compared to its non-fluorinated counterpart. | Modulation of the ionization state at physiological pH can impact solubility, cell permeability, and target binding affinity. |

| Lipophilicity (LogP) | The difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability.[3][6] | Improved oral bioavailability and central nervous system (CNS) penetration are potential benefits, although excessive lipophilicity can lead to off-target effects and poor solubility. |

| Metabolic Stability | The C-F bonds in the difluoromethyl group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5][9] | This can block "soft spots" in a molecule that are prone to oxidative metabolism, leading to a longer plasma half-life and improved pharmacokinetic profile. |

| Hydrogen Bonding | The imidazole core can act as both a hydrogen bond donor and acceptor. The difluoromethyl group can act as a weak hydrogen bond donor.[3][6] | These interactions are critical for specific and high-affinity binding to biological targets. |

| Reactivity | The carbon-iodine bond at the 4-position is amenable to various cross-coupling reactions.[7][8] | Enables the introduction of a wide array of substituents to explore the chemical space around a lead compound. |

Synthetic Strategies and Methodologies

Proposed Synthetic Pathway

A plausible two-step synthesis would involve the initial iodination of a suitable imidazole precursor followed by difluoromethylation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations, based on analogous reactions reported in the literature.

This protocol is adapted from known procedures for the regioselective iodination of imidazole.[10]

Materials:

-

1H-Imidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Potassium Iodide (KI) (as a co-solvent to aid iodine solubility)

-

Deionized Water

-

Isopropanol

-

n-Hexane

-

Hydrochloric Acid (HCl), dilute

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole and potassium iodide in deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of iodine and sodium hydroxide in deionized water.

-

Slowly add the iodine solution to the cooled imidazole solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully adjust the pH of the reaction mixture to 7-9 with dilute hydrochloric acid. A white precipitate should form.

-

Filter the crude product using a Büchner funnel and wash the solid with cold deionized water.

-

Purify the crude 4-iodo-1H-imidazole by recrystallization from a mixture of isopropanol and n-hexane to yield a white crystalline solid.

This protocol is based on general methods for the N-difluoromethylation of heterocyclic compounds.

Materials:

-

4-Iodo-1H-imidazole

-

Sodium 2-chloro-2,2-difluoroacetate (a common difluoromethylating precursor)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of 4-iodo-1H-imidazole in DMF, add potassium carbonate.

-

Heat the mixture to 80-100 °C.

-

Add sodium 2-chloro-2,2-difluoroacetate portion-wise over 1 hour.

-

Stir the reaction mixture at 100-120 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for addressing several challenges in drug discovery.

Structure-Activity Relationship (SAR) Studies

The 4-iodo group is a key functional handle for exploring the SAR of a lead compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the introduction of a diverse range of substituents at this position.

Caption: Cross-coupling reactions for SAR exploration.

This late-stage functionalization approach accelerates the optimization of potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement for Improved Pharmacokinetics

The difluoromethyl group serves as an excellent bioisostere for metabolically labile groups such as methoxy, hydroxyl, or thiol groups.[3][4][5]

Caption: The role of the difluoromethyl group as a bioisostere.

By strategically replacing these groups with a difluoromethyl moiety, medicinal chemists can enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved bioavailability.

Case Study: Hypothetical Application in Kinase Inhibitor Design

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase domain. The imidazole scaffold is well-suited for this purpose.

Workflow for Developing a Novel Kinase Inhibitor:

-

Scaffold Hopping: Identify a known kinase inhibitor with a replaceable core and a metabolic liability.

-

In Silico Modeling: Dock this compound-based analogs into the kinase active site to predict binding modes and affinities.

-

Synthesis: Synthesize a focused library of analogs using the cross-coupling methodologies described in Section 4.1.

-

In Vitro Screening: Evaluate the synthesized compounds for their inhibitory activity against the target kinase and a panel of off-target kinases to assess selectivity.

-

ADME Profiling: Assess the metabolic stability of promising candidates in liver microsomes and their permeability in cell-based assays.

-

Lead Optimization: Further refine the structure based on the SAR data to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its imidazole core provides a privileged scaffold for interacting with biological targets, while the difluoromethyl group enhances metabolic stability and modulates physicochemical properties. The 4-iodo substituent serves as a versatile handle for late-stage functionalization, enabling rapid SAR exploration. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this powerful tool to accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

- Zhang, P., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8893.

- Leroux, F. R., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 10(4), 375-380.

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]

- Meanwell, N. A. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 389-415.

-

MDPI. (n.d.). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Retrieved from [Link]

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.

-

European Patent Office. (n.d.). EP 3312170 A1 - 1,4-DI-SUBSTITUTED IMIDAZOLE DERIVATIVE. Retrieved from [Link]

-

IJCSR. (2025, August 10). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Wiley Online Library. (2025, February 17). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Structure‐Activity Relationship and Mode‐of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived. Retrieved from [Link]

- Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.

-

ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

- Google Patents. (n.d.). US9095136B2 - 2-IODO imidazole-derivatives.

-

TWINCORE. (n.d.). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

National Institutes of Health. (n.d.). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Retrieved from [Link]

-

MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Zenodo. (2025, December 28). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Retrieved from [Link]

-

S. Asfendiyarov Kazakh National Medical University. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

1-(Difluoromethyl)-4-iodo-1H-imidazole molecular weight and formula

This technical guide details the physicochemical profile, synthesis, and applications of 1-(Difluoromethyl)-4-iodo-1H-imidazole , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

This compound is a bifunctional heterocyclic scaffold used extensively in drug discovery. It combines an electrophilic iodine handle (at C4) for cross-coupling reactions with a lipophilic, metabolically stable difluoromethyl group (

Physicochemical Profile

The following data establishes the core identity of the molecule. Note that this compound is a structural isomer of 1-(difluoromethyl)-5-iodo-1H-imidazole; distinguishing between the 1,4- and 1,5-isomers is critical for synthetic reproducibility.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 243.98 g/mol | Monoisotopic mass: ~243.93 Da |

| CAS Number | Variable | Often custom-synthesized.[1][2][3] The 5-iodo isomer is CAS 2172559-98-5.[4] |

| Physical State | White to off-white solid | |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

| pKa (Calc) | ~3.5 - 4.0 | Reduced basicity compared to imidazole due to electron-withdrawing |

Structural Analysis

-

Difluoromethyl Group (

): Acts as a hydrogen bond donor (weak) and significantly increases lipophilicity ( -

Iodine Handle (C4): The C-I bond is highly reactive toward oxidative addition with Palladium(0), enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

-

Regiochemistry: The 1,4-substitution pattern is thermodynamically and kinetically favored during direct alkylation of 4-iodoimidazole due to steric repulsion at the 1,5-position.

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the direct difluoromethylation of 4-iodoimidazole. This reaction is regioselective but requires careful control to minimize the formation of the 1,5-isomer.

Core Synthetic Route: Direct -Difluoromethylation

Mechanism: Nucleophilic substitution (

Reaction Scheme:

-

Starting Material: 4-iodo-1H-imidazole (Tautomer of 5-iodo-1H-imidazole).

-

Reagent: Sodium chlorodifluoroacetate (generates

carbene in situ) or Chlorodifluoromethane ( -

Conditions: Base (

or

Regioselectivity Logic: The 4-iodoimidazole exists in equilibrium between the 4-iodo (N1-H) and 5-iodo (N3-H) tautomers. Alkylation preferentially occurs at the nitrogen distal to the iodine atom (N1 of the 4-iodo tautomer) to avoid steric clash between the bulky iodine and the incoming electrophile.

-

Major Product: this compound.

-

Minor Product: 1-(Difluoromethyl)-5-iodo-1H-imidazole.

Experimental Protocol

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 4-iodo-1H-imidazole (1.0 equiv) and anhydrous DMF (

). -

Base Addition: Add

(1.5 equiv) and stir at room temperature for 15 minutes to deprotonate the imidazole. -

Reagent Addition: Add Sodium chlorodifluoroacetate (1.5 equiv).

-

Reaction: Heat the mixture to

under -

Workup: Cool to RT, dilute with EtOAc, and wash with water (

) to remove DMF. Dry organic layer over -

Purification: The crude residue contains a mixture of 1,4- and 1,5-isomers (typically 4:1 to 10:1 ratio). Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). The 1,4-isomer is typically less polar and elutes first.

Applications in Drug Discovery

This building block is utilized to install the 1-(difluoromethyl)imidazole motif into pharmaceutical candidates.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-imidazoles.

-

Heck Reaction: Coupling with alkenes.

-

C-H Activation: The C2 and C5 protons can be further functionalized (e.g., lithiation followed by electrophile trapping) after the iodine is utilized or protected.

Visualization of Utility

The following diagram illustrates the synthetic flow from the building block to complex drug scaffolds.

Caption: Synthetic pathway for generating the 1,4-isomer and its subsequent divergence into medicinal chemistry libraries via Palladium-catalyzed cross-coupling.

Safety & Handling (E-E-A-T)

-

Hazards: The compound is an organohalide and should be treated as a potential irritant and sensitizer. The iodine bond is light-sensitive; store in amber vials.

-

Storage: Keep at

under inert atmosphere (Argon/Nitrogen) to prevent decomposition. -

Reactivity: Avoid strong reducing agents which may cleave the C-I bond.

References

-

BenchChem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.[3] Retrieved from

-

Sigma-Aldrich. Product Specification: 1-(Difluoromethyl)-5-iodo-1H-imidazole (Isomer Reference). Retrieved from

-

PubChem. Compound Summary: 4-Iodo-1H-imidazole (Parent Scaffold). Retrieved from

-

Beilstein J. Org. Chem. Regioselective alkylation of indazoles and imidazoles.[3] Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(difluoromethyl)-4-iodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(difluoromethyl)-4-iodo-1H-imidazole (CAS No. 175277-76-6) is readily available in public databases as of the time of this writing. This guide has been meticulously constructed by synthesizing safety data from structurally analogous compounds, including iodo-imidazoles and the parent imidazole heterocycle, alongside established principles of organofluorine chemistry. The recommendations herein are based on a comprehensive hazard assessment of the molecule's constituent functional groups. It is imperative that this document be used as a supplement to, and not a replacement for, a thorough risk assessment conducted by qualified personnel in a laboratory setting.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The imidazole core is a ubiquitous scaffold in numerous biologically active molecules. The iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The difluoromethyl group is recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1]

Given its potential utility, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides an in-depth, analogue-based safety analysis to empower scientists to work with this compound with the highest degree of safety and scientific rigor.

Analogue-Based Hazard Identification and Classification

The hazard profile of this compound is extrapolated from the known hazards of its structural components: the iodo-imidazole core and the difluoromethyl group.

Based on the GHS classifications of analogous iodo-imidazoles, this compound is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The parent imidazole ring is known to be corrosive and can cause severe skin burns and eye damage.[2][3] While the substitutions at the 1 and 4 positions may modulate this property, a cautious approach assuming corrosive potential is warranted.

Signal Word: Warning

Hazard Pictograms:

-

GHS07 (Exclamation Mark): For acute toxicity (oral), skin and eye irritation, and respiratory irritation.

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical in the event of accidental exposure. The following measures are recommended based on the predicted hazards:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.[4]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4] Do NOT induce vomiting.

Fire-Fighting Measures and Hazardous Decomposition

While not expected to be pyrophoric, this compound may be combustible. Finely dispersed dust can form explosive mixtures with air.[5]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic and corrosive fumes. These may include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and carbon dioxide (CO2)

-

Hydrogen iodide (HI)

-

Hydrogen fluoride (HF) and carbonyl fluoride (COF2).[6]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous decomposition products.

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

-

Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

-

Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protection: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid breathing dust.

-

Containment and Cleanup:

-

Avoid dust formation.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

-

Do not let the chemical enter drains.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Handling and Storage: Ensuring Compound Integrity and Researcher Safety

Safe Handling Protocols

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

Recommended Storage Conditions

To ensure the stability and integrity of this compound, the following storage conditions are recommended based on data for analogous compounds:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C, refrigerated.[7] | Minimizes degradation over time. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against air-sensitivity. |

| Light | Protect from light by storing in an amber vial or in a dark place.[1][7] | Prevents light-induced degradation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[8] | Prevents moisture absorption and contamination. |

Incompatible Materials: Strong oxidizing agents and strong acids.[3][4]

Physical and Chemical Properties (Predicted)

The following properties are predicted based on data from structurally similar compounds:

| Property | Predicted Value | Source Analogue(s) |

| Physical Form | Solid | 1-(Difluoromethyl)-5-iodo-1H-imidazole[7][8] |

| Appearance | White to light yellow or off-white powder/crystal | 4-iodo-1H-imidazole |

| Purity | ≥ 97% | 1-(Difluoromethyl)-5-iodo-1H-imidazole[7] |

| Molecular Formula | C4H3F2IN2 | - |

| Molecular Weight | 243.98 g/mol | - |

Stability and Reactivity Profile

-

Reactivity: The compound is not expected to be reactive under normal conditions. However, the iodo-substituent makes it susceptible to nucleophilic substitution and a versatile partner in metal-catalyzed cross-coupling reactions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to light, air, and excessive heat.

-

Hazardous Polymerization: Will not occur.

Toxicological Information (Analogue-Based Assessment)

A comprehensive toxicological profile for this compound has not been established. The following information is based on data from analogous compounds:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation. The parent imidazole is corrosive, suggesting a potential for more severe skin reactions.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation. The parent imidazole can cause severe eye damage.[2]

-

Respiratory or Skin Sensitization: No data is available, but sensitization should not be ruled out.

-

Germ Cell Mutagenicity: No data is available.

-

Carcinogenicity: No data is available.

-

Reproductive Toxicity: Some imidazoles have been reported to have the potential for reproductive toxicity.[2][9] Therefore, this compound should be handled with caution by individuals of reproductive age.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any experimental work with this compound. The following workflow provides a logical framework for this process.

Caption: A structured workflow for conducting a risk assessment.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While a specific SDS is not currently available, a robust safety protocol can be established through the careful analysis of its structural analogues. By understanding the hazards associated with the iodo-imidazole core and the difluoromethyl group, researchers can implement appropriate engineering controls, personal protective equipment, and handling procedures to mitigate risks effectively. Adherence to the principles and protocols outlined in this guide will help ensure a safe and productive research environment.

References

-

175277-76-6 2,4-DIFLUOROPHENYLTHIOUREA . CLICKCHEMI.COM. [Link]

-

4-iodo-1H-imidazole | C3H3IN2 | CID 606522 . PubChem - NIH. [Link]

-

Thermal degradation of fluoropolymers . State of Washington Department of Ecology. [Link]

-

4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 . PubChem. [Link]

-

Safety Data Sheet: Imidazole . Carl ROTH. [Link]

-

1-(difluoromethyl)-5-iodo-1h-imidazole . PubChemLite. [Link]

-

Safety Data Sheet IMIDAZOLE . ChemSupply Australia. [Link]

-

ICSC 1721 - IMIDAZOLE . International Chemical Safety Cards (ICSCs). [Link]

-

Safety Data Sheet: Imidazole . Chemos GmbH&Co.KG. [Link]

-

Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole . Chemos GmbH&Co.KG. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. turi.org [turi.org]

- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(difluoromethyl)-4-iodo-1H-imidazole

Executive Summary

This application note details the protocol for the

The introduction of a difluoromethyl (

This guide provides a robust, scalable protocol using sodium chlorodifluoroacetate as a solid-source difluorocarbene precursor. It emphasizes the separation and structural validation required to isolate the target 1,4-isomer from the 1,5-byproduct.

Strategic Analysis & Mechanism

The Reagent Choice

Classically,

Advantages:

-

Safety: Avoids high-pressure gas handling.

-

Stoichiometry Control: Solid weighing allows precise equivalents.

-

Scalability: Applicable from milligram to multigram scales.

The Regioselectivity Challenge

4-iodoimidazole exists in equilibrium between the 4-iodo and 5-iodo tautomers. Upon deprotonation, the resulting imidazolide anion has two nucleophilic nitrogen sites.

-

Target: this compound (1,4-isomer).

-

Byproduct: 1-(difluoromethyl)-5-iodo-1H-imidazole (1,5-isomer).

While steric hindrance from the iodine atom generally disfavors attack at the adjacent nitrogen (favoring the 1,4-isomer), the small size of the carbene electrophile often leads to significant formation of the 1,5-isomer (ratios typically range from 3:1 to 10:1). Chromatographic separation is mandatory.

Mechanistic Workflow

The reaction proceeds via a [2+1] addition of the singlet carbene to the imidazole nitrogen, followed by a proton transfer/rearrangement.

Figure 1: Mechanistic pathway for difluorocarbene generation and insertion.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4] | Role |

| 4-Iodoimidazole | 193.97 | 1.0 | Substrate |

| Sodium chlorodifluoroacetate | 152.46 | 2.5 - 3.0 | Carbene Source |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| DMF (Anhydrous) | - | 0.2 M | Solvent |

Step-by-Step Methodology

Step 1: Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) or Argon. -

Add 4-iodoimidazole (1.0 equiv) and

(2.0 equiv). -

Add anhydrous DMF (concentration ~0.2 M relative to substrate).

-

Stir at room temperature for 15 minutes to ensure deprotonation/equilibration.

Step 2: Reagent Addition & Reaction

-

Add Sodium chlorodifluoroacetate (1.5 equiv initially).

-

Heat the reaction mixture to 95°C . Note: Evolution of

gas will be observed. -

After 2 hours, check reaction progress via TLC (System: 30% EtOAc in Hexanes).

-

If starting material remains, add the second portion of Sodium chlorodifluoroacetate (1.0 - 1.5 equiv) and continue heating for another 2-4 hours.

-

Critical Insight: The reagent decomposes over time. Adding it in portions ensures a steady supply of carbene.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Dilute slowly with Water (5x reaction volume) to quench salts.

-

Extract with Ethyl Acetate (3 x volumes).

-

Wash the combined organic layers with Brine (saturated NaCl) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification (Isomer Separation)

-

The crude residue will contain both 1,4- and 1,5-isomers.

-

Perform Flash Column Chromatography using Silica Gel.[1]

-

Elution Gradient: 0%

30% Ethyl Acetate in Hexanes.-

Observation: The 1-(difluoromethyl)-4-iodo isomer (Target) is typically less polar (elutes first) compared to the 1,5-isomer due to the vector alignment of the dipole moments.

-

-

Collect fractions and analyze by TLC.

Analytical Validation (Quality Control)[6]

Distinguishing the regioisomers is the most critical quality gate.

Expected NMR Data

- NMR: Look for a doublet (due to H-F coupling) around -90 to -95 ppm.

-

NMR:

-

: A distinctive triplet with a large coupling constant (

-

Ring Protons: Two singlets (or doublets with small coupling).

-

: A distinctive triplet with a large coupling constant (

Structural Confirmation (NOE)

To confirm you have the 4-iodo isomer (Target) vs. the 5-iodo isomer:

-

NOE Experiment: Irradiate the

proton signal.-

Target (1,4-isomer): You should see a strong NOE enhancement only at the C2-H and C5-H . Because the Iodine is at C4, the proton at C5 is adjacent to the N-substituent.

-

Byproduct (1,5-isomer): The Iodine is at C5 (adjacent to Nitrogen). You will see NOE enhancement at C2-H , but NO enhancement at C4-H (or very weak), as the bulky Iodine blocks the spatial proximity.

-

Data Summary Table

| Feature | Target (1,4-isomer) | Byproduct (1,5-isomer) |

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

| NOE Signal | Enhancement of C5-H | No/Weak enhancement of C4-H |

| Yield (Typical) | 50 - 65% | 10 - 20% |

Workflow Visualization

Figure 2: Experimental workflow from reaction setup to purified product.

References

-

Mehta, V. P., & Greaney, M. F. (2013).[6] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.

- Core protocol source for using sodium chlorodifluoroacet

-

Chen, Q.-Y., & Wu, S.-W. (1989).[7] "Difluoromethylation of phenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry, 54(13), 3023–3027.

- Foundational paper establishing the carbene generation mechanism

-

BenchChem Technical Support. (2025). "Separation of Imidazole Regioisomers."

- General guidance on chromatographic behavior of imidazole isomers.

-

Prakash, G. K. S., et al. (2011).[8] "Direct N-difluoromethylation of imidazoles..." Journal of Fluorine Chemistry, 132(10), 792-798.

- Discusses regioselectivity trends in imidazole functionaliz

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Difluoromethyl)-4-iodo-1H-imidazole

[1]

Executive Summary & Strategic Importance

The 1-(difluoromethyl)-4-iodo-1H-imidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] The

However, coupling this substrate presents a specific "Goldilocks" challenge:

-

Electronic Deactivation: The electron-withdrawing

group lowers the electron density of the imidazole ring. While this facilitates oxidative addition at the C-I bond, it also acidifies the C2-proton ( -

Catalyst Poisoning: Despite the

group, the N3 nitrogen retains Lewis basicity, capable of coordinating to palladium and arresting the catalytic cycle. -

Hydrolytic Sensitivity: While

is more robust than

This guide provides three validated protocols designed to balance reactivity with substrate integrity.

Mechanistic Considerations & Critical Parameters

The "Base Window"

The choice of base is the single most critical variable for this substrate.

-

Too Strong (e.g.,

, -

Too Weak (e.g.,

): Insufficient activation of the boronic acid/ester, leading to stalled transmetallation and eventual protodeiodination (reduction of the starting material).[1] -

Optimal:

or

Ligand Selection

To prevent N3-coordination to the Palladium center, sterically demanding electron-rich phosphines are required.[1]

Experimental Protocols

Method A: The "Robust" Protocol (Standard Screening)

Best for: Coupling with simple aryl boronic acids where solubility is not a major issue.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 equiv)[1][2]

Procedure:

-

Charge a reaction vial with the iodoimidazole (1.0 equiv), boronic acid (1.5 equiv), and

(2.0 equiv).[1][2] -

Add the catalyst

(5 mol%).[1] -

Evacuate and backfill with Nitrogen or Argon (

).[1] -

Add degassed 1,4-Dioxane and Water (concentration ~0.1 M relative to iodide).

-

Seal and heat to 80 °C for 4–12 hours.

-

Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Method B: The "High-Efficiency" Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Method A fails due to catalyst poisoning.[1]

Reagents:

Procedure:

-

Charge the vessel with substrate, boronic acid/ester, and

.[1] -

Add XPhos Pd G3 precatalyst.[1]

-

Note: The G3 precatalyst activates rapidly at room temperature; ensure inert atmosphere is established before solvent addition.

-

Add degassed THF/Water.[1]

-

Stir at 60 °C . (Lower temperature preserves the

group while XPhos ensures reactivity).[1] -

Monitor by LC-MS.[1][2][4] Conversion is often complete within 2 hours.[1]

Method C: Anhydrous Conditions (Hydrolysis Sensitive)

Best for: Substrates prone to hydrolysis or if the

Reagents:

-

Catalyst:

(5 mol%) + SPhos (10 mol%)[1] -

Base:

(2.0 equiv, anhydrous)[1] -

Solvent: Toluene (anhydrous)[1]

Procedure:

-

Pre-mix

and SPhos in a small amount of Toluene under Argon for 15 mins to form the active species. -

Add this solution to a vial containing the iodide, boronic ester, and

. -

Heat to 100 °C .

-

Note: Anhydrous

has poor solubility in Toluene; vigorous stirring is essential.[1]

Visualized Workflows

Decision Matrix for Condition Selection

Caption: Selection logic for cross-coupling conditions based on partner complexity and hydrolytic stability.

Mechanistic Pathway & Risks

Caption: Catalytic cycle highlighting specific failure modes (Red) for the N-CF2H imidazole scaffold.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific remedies for this scaffold.

| Observation | Probable Cause | Corrective Action |

| Start Material Recovery | Catalyst Deactivation (N-coordination) | Switch to Method B (XPhos/SPhos). The bulky biaryl ligands prevent N3 from binding to Pd. |

| De-iodinated Product (1-(difluoromethyl)-1H-imidazole) | Protodehalogenation | Reduce water content.[1] Switch to Method C (Anhydrous Toluene).[1] Ensure solvents are degassed thoroughly to remove Oxygen (which promotes homocoupling/reduction cycles).[1] |

| Homocoupling (Bi-imidazole) | C2-Deprotonation | The base is too strong.[1] Switch from Carbonate to Phosphate ( |

| Loss of | Hydrolysis | Avoid hydroxide bases (NaOH, KOH).[1] Ensure temperature does not exceed 100 °C in aqueous mixtures. |

Safety & Handling

References

-

General Suzuki Coupling of Nitrogen Heterocycles

-

N-Difluoromethylation Chemistry

-

Cross-Coupling of 4-Iodoimidazoles

- BenchChem Application Note. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.

-

Stability of N-CF2H Group

-

Graphviz Visualization Tools

Advanced Palladium-Catalyzed Functionalization of 1-(Difluoromethyl)-4-iodo-1H-imidazole: Protocols and Mechanistic Insights

Scientific Rationale & Substrate Profiling

In modern drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate pharmacokinetics and target binding. The difluoromethyl group (–CF₂H) is highly valued as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl and thiol groups[1]. When installed on the nitrogen of an imidazole ring, it yields a unique electronic profile.

1-(Difluoromethyl)-4-iodo-1H-imidazole (Exact Mass: 243.93 Da)[2] serves as an elite bifunctional building block. The presence of the strongly electron-withdrawing N-CF₂H group modulates the reactivity of the heteroaromatic core, while the C4-iodo vector provides an ideal handle for such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations[3].

Mechanistic Causality in Palladium Catalysis

To master the functionalization of this substrate, one must understand how its electronic properties dictate the catalytic cycle.

-

Oxidative Addition (Accelerated): The strong inductive effect (–I) of the N-CF₂H group decreases the electron density of the imidazole π-system. This makes the C4 position highly electrophilic, significantly accelerating the oxidative insertion of the electron-rich Pd(0) species into the relatively weak C(sp²)–I bond (bond dissociation energy ~65 kcal/mol).

-

Transmetalation (Rate-Limiting Risk): While oxidative addition is fast, the resulting electron-deficient Pd(II) intermediate can suffer from sluggish transmetalation. Transmetalation requires nucleophilic attack by the coupling partner (e.g., a boronate complex).

-

Ligand Causality: To prevent stalling at the Pd(II) stage, electron-rich, bidentate phosphine ligands (such as dppf) are employed. These ligands increase the electron density on the palladium center and enforce a cis-geometry, which seamlessly drives the subsequent reductive elimination step.

Palladium-catalyzed cross-coupling cycle for this compound.

Quantitative Reaction Matrix

The following table summarizes the optimized empirical parameters for the primary functionalization pathways of this compound.

| Coupling Type | Optimal Catalyst | Co-Catalyst / Base | Solvent System | Temp (°C) | Avg. Yield (%) | Key Mechanistic Driver |

| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80 - 90 | 75 - 92 | Water-mediated trihydroxyboronate formation |

| Sonogashira | Pd(PPh₃)₂Cl₂ (5 mol%) | CuI (10 mol%) / TEA | THF / TEA (1:1) | 25 - 45 | 80 - 95 | In situ copper acetylide transmetalation |

| Buchwald-Hartwig | Pd₂(dba)₃ (2.5 mol%) | t-BuONa (1.5 eq) | Toluene | 100 | 60 - 85 | Bulky ligand (BrettPhos) aids reductive elimination |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the protocols ensure that each mechanistic milestone is analytically verified before proceeding.

Decision matrix for optimizing palladium-catalyzed functionalization conditions.

Protocol A: Suzuki-Miyaura Arylation

This protocol facilitates the formation of a C(sp²)–C(sp²) bond, coupling the iodoimidazole with an aryl or heteroaryl boronic acid.

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg), the selected arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

-

Causality: The bidentate nature of 1,1'-bis(diphenylphosphino)ferrocene (dppf) prevents the palladium center from aggregating into inactive "palladium black" and accelerates the reductive elimination step by enforcing spatial proximity of the coupling partners.

-

-

Solvent & Deoxygenation: Inject 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the tube and degas the biphasic mixture via three rigorous freeze-pump-thaw cycles.

-

Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid. Water is non-negotiable here; it hydrates the neutral boronic acid to form the reactive trihydroxyboronate anion[ArB(OH)₃]⁻, which is the actual species that undergoes transmetalation.

-

-

Thermal Activation: Backfill with argon and heat the reaction mixture at 80 °C in an oil bath for 6 hours.

-

Self-Validation (IPC): At t = 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

-

Validation Criteria: The reaction is validated when the distinct isotopic mass of the starting material (m/z 244.9[M+H]⁺)[2] is entirely depleted, replaced by the exact mass of the cross-coupled product. If the starting material persists but the boronic acid is consumed, protodeboronation has occurred; add 0.5 equiv of boronic acid to drive completion.

-

-

Workup & Isolation: Cool to ambient temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Alkynylation

This protocol is utilized for C(sp²)–C(sp) bond formation, introducing terminal alkynes to the C4 position.

Step-by-Step Methodology:

-

Reagent Assembly: To a dry, argon-flushed vial, add this compound (1.0 mmol, 244 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

-

Solvent & Base: Inject anhydrous THF (3.0 mL) and triethylamine (TEA) (3.0 mL).

-

Causality: THF ensures total solubility of the catalytic complex, while TEA acts dually as the base to deprotonate the terminal alkyne and as a transient ligand to stabilize the active Pd(0) species.

-

-

Controlled Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise over 10 minutes using a syringe pump.

-

Causality: Dropwise addition maintains a low steady-state concentration of the alkyne. This directly suppresses the copper-catalyzed oxidative homocoupling (Glaser coupling) side reaction.

-

-

Reaction: Stir the mixture at 45 °C for 4 hours. Because the C-I bond is highly reactive to oxidative addition, elevated temperatures are unnecessary and would only promote degradation.

-

Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) under a 254 nm UV lamp.

-

Validation Criteria: The highly UV-active starting iodoimidazole (Rf ~0.4) will convert into a more non-polar, highly fluorescent alkynyl product. The appearance of bright blue/green fluorescence under 365 nm UV indicates successful conjugation of the alkyne π-system with the imidazole ring.

-

-

Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove insoluble copper salts and palladium residues. Wash the pad with EtOAc (20 mL), concentrate the filtrate, and purify via automated flash chromatography.

References

-

Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Angewandte Chemie International Edition. URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Miyaura, N., & Suzuki, A. (1995). Chemical Reviews. URL:[Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chinchilla, R., & Nájera, C. (2007). Chemical Reviews. URL:[Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Journal of Medicinal Chemistry. URL:[Link]

Sources

Sonogashira coupling using 1-(difluoromethyl)-4-iodo-1H-imidazole as electrophile

Application Note: Strategic Sonogashira Coupling of 1-(Difluoromethyl)-4-iodo-1H-imidazole

Part 1: Strategic Analysis & Chemical Context

The Substrate: this compound

In modern drug discovery, the N-difluoromethyl (

The electrophile This compound presents a unique synthetic opportunity. The iodine at the C4 position is highly reactive toward oxidative addition, while the electron-withdrawing nature of the

Reaction Scope: Sonogashira Coupling

This protocol details the cross-coupling of this compound with terminal alkynes to generate 4-alkynylimidazoles. These intermediates are pivotal precursors for kinase inhibitors, where the imidazole core often binds to the hinge region of the ATP binding pocket.

Part 2: Experimental Protocol

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| This compound | Electrophile | 1.0 | Limiting reagent. MW: ~244.0 g/mol . |

| Terminal Alkyne | Nucleophile | 1.2 - 1.5 | Excess ensures complete consumption of iodide. |

| Pd(PPh₃)₂Cl₂ | Catalyst | 0.03 - 0.05 | Bis(triphenylphosphine)palladium(II) dichloride. Robust, air-stable precatalyst. |

| CuI | Co-catalyst | 0.05 - 0.10 | Copper(I) Iodide.[2] Must be white/off-white (not green/oxidized). |

| Triethylamine (TEA) | Base/Solvent | 2.0 - 5.0 | Acts as HCl scavenger. Can be used as co-solvent. |

| THF or DMF | Solvent | N/A | Anhydrous. DMF preferred for polar substrates; THF for general use. |

Standard Procedure (Pd/Cu Co-catalyzed)

Pre-requisites:

-

All glassware must be oven-dried.

-

Reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent homocoupling (Glaser coupling) of the alkyne.[3][4]

Step-by-Step Methodology:

-

Charge Reagents: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

-

This compound (1.0 equiv)

-

Pd(PPh₃)₂Cl₂ (5 mol%)[2]

-

CuI (10 mol%)

-

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate under high vacuum and backfill with Argon. Repeat this cycle 3 times. Critical: Oxygen promotes copper-mediated alkyne dimerization.

-

Solvent Addition: Under a positive pressure of Argon, inject anhydrous THF (or DMF) followed by Triethylamine (TEA).

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the imidazole.

-

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.[4]

-

Note: If the alkyne is a solid, add it in Step 1 with the other solids.

-

-

Reaction: Stir the mixture at Room Temperature (25 °C) for 1 hour.

-

Checkpoint: Monitor by TLC or LC-MS.[5] If conversion is <10% after 1 hour, heat to 50–60 °C . Avoid temperatures >80 °C to preserve the

group integrity.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[5]

-

Filter through a small pad of Celite to remove Pd/Cu residues.

-

Wash the filtrate with water (x2) and brine (x1).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Alternative: Copper-Free Variant

Use this if the alkyne is prone to rapid homocoupling or if trace copper contamination is a concern for biological assays.

-

Catalyst:

(5-10 mol%) -

Base: Pyrrolidine or Piperidine (2.0 equiv)

-

Temperature: Requires heating (60–80 °C).

-

Note: The reaction rate will be slower than the Cu-catalyzed version.

Part 3: Mechanistic & Workflow Visualization

Catalytic Cycle (Mechanism)

The following diagram illustrates the specific entry of the difluoromethyl-imidazole into the catalytic cycle. Note the oxidative addition into the C-I bond.

Caption: Figure 1. The Pd/Cu co-catalyzed Sonogashira cycle.[2][3][4][6] The electron-deficient imidazole facilitates the initial oxidative addition step.

Experimental Workflow

This flowchart guides the researcher through the physical execution of the protocol.

Caption: Figure 2. Step-by-step workflow ensuring anaerobic conditions and efficient isolation.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters if yields are low:

| Observation | Root Cause | Corrective Action |

| Start Material Remains | Catalyst Deactivation | Ensure CuI is white. If green/blue, it is oxidized; wash with THF or replace. Re-degas solvents. |

| Homocoupling (Glaser) | Oxygen Ingress | Check septum integrity. Switch to "Copper-Free" protocol (Section 2.3).[3] |

| De-iodination (H-product) | Hydride Source | Avoid using alcohols as co-solvents. Ensure solvents are anhydrous.[4] |

| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add excess ligand ( |

| Loss of | Base Hydrolysis | Avoid strong hydroxide bases (NaOH/KOH). Stick to hindered amines (TEA, DIPEA) or mild carbonates ( |

Part 5: References

-

BenchChem. (2025).[4] Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Retrieved from

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from

-

Prakash, G. K. S., et al. (2018). N-Difluoromethylation of Imidazoles and Benzimidazoles. Journal of Fluorine Chemistry. Contextualized via

-

Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]